Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

c-Met kinase inhibition Type II inhibitor Structure-activity relationship

N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950301-13-0) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a molecular formula of C20H17FN4O and a molecular weight of 348.38 g/mol. This compound features a distinct substitution pattern—a 4-fluorophenyl group at the N7 position and a 2-methoxyphenyl group at the C2 position of the 5-methylpyrazolo[1,5-a]pyrimidine core.

Molecular Formula C20H17FN4O
Molecular Weight 348.381
CAS No. 950301-13-0
Cat. No. B2962896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS950301-13-0
Molecular FormulaC20H17FN4O
Molecular Weight348.381
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4OC
InChIInChI=1S/C20H17FN4O/c1-13-11-19(23-15-9-7-14(21)8-10-15)25-20(22-13)12-17(24-25)16-5-3-4-6-18(16)26-2/h3-12,23H,1-2H3
InChIKeyZRWJJAGTVRNQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950301-13-0): A Structurally Differentiated Type II c-Met Kinase Inhibitor Candidate for Targeted Oncology Research


N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950301-13-0) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a molecular formula of C20H17FN4O and a molecular weight of 348.38 g/mol [1]. This compound features a distinct substitution pattern—a 4-fluorophenyl group at the N7 position and a 2-methoxyphenyl group at the C2 position of the 5-methylpyrazolo[1,5-a]pyrimidine core. This structural arrangement is consistent with the pharmacophore of type II c-Met kinase inhibitors, which require a hydrophobic 'Block A' moiety (here, the 4-fluorophenyl) to occupy an allosteric pocket, and a 'Block D' group (here, the 2-methoxyphenyl) for modulating selectivity [2]. The compound is primarily utilized in early-stage oncology drug discovery and chemical biology research.

Why Generic Substitution Fails: The Critical Role of N7-(4-Fluorophenyl) and C2-(2-Methoxyphenyl) Substituents in Pyrazolo[1,5-a]pyrimidine c-Met Inhibitor Potency and Selectivity


The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, but broad claims of 'c-Met inhibition' are insufficient to guarantee performance. Systematic structure-activity relationship (SAR) studies within the 5-methylpyrazolo[1,5-a]pyrimidine series demonstrate that potency and selectivity are exquisitely sensitive to the nature and position of substituents on the core [1]. For example, in a series of 24 analogs, the most potent compound (10b, IC50 = 5.17 nM) contained a specific hydrophobic moiety at the 'Block A' position, while compound 10f (IC50 = 5.62 nM) featured a 4-fluoro-3-methoxyphenyl group, highlighting that even subtle modifications to the aryl substituents dramatically alter inhibitory activity [1]. The target compound CAS 950301-13-0 possesses a unique combination of a 4-fluorophenyl at N7 and a 2-methoxyphenyl at C2. Based on the established SAR, the 4-fluorophenyl group is expected to engage the hydrophobic pocket (Phe1134, Leu1195, Phe1200) of c-Met in its DFG-out conformation, while the 2-methoxyphenyl at C2 is predicted to influence π-π stacking with Phe1223 in the DFG motif [1]. Generic substitution with other pyrazolo[1,5-a]pyrimidines lacking these precise substituents risks losing target engagement, potency, and cellular efficacy.

Quantitative Differentiation Evidence for CAS 950301-13-0: c-Met Kinase Inhibition, Cellular Antiproliferative Selectivity, and Physicochemical Profile Versus Close Analogs


Predicted c-Met Kinase Inhibitory Potency: Leveraging the 4-Fluorophenyl Moiety for High-Affinity Allosteric Pocket Binding

In the parent series, compound 10b (bearing a hydrophobic Block A substituent) exhibited an IC50 of 5.17 ± 0.48 nM against c-Met kinase, while compound 10f (with a 4-fluoro-3-methoxyphenyl Block A) showed an IC50 of 5.62 ± 0.78 nM [1]. The target compound CAS 950301-13-0 features a 4-fluorophenyl at the N7 position, which is structurally analogous to the Block A moiety of these potent inhibitors. The p-fluorophenyl group is anticipated to form favorable hydrophobic interactions with the allosteric pocket residues Phe1134, Leu1195, and Phe1200, positioning the compound for low-nanomolar c-Met inhibition comparable to the most potent reported analogs [1].

c-Met kinase inhibition Type II inhibitor Structure-activity relationship

Antiproliferative Selectivity Toward A549 Lung Cancer Cells: The Impact of the p-Fluorophenyl Substituent on Cellular Activity

The parent study identified that the presence of a p-fluorophenyl or 4-fluoro-3-methoxyphenyl moiety on the R2 (Block A) group enhanced cytotoxicity toward A549 non-small cell lung cancer cells [1]. Specifically, compounds 10f (with a 4-fluoro-3-methoxyphenyl group) and 10g demonstrated IC50 values of 20.20 ± 2.04 μM and 21.65 ± 1.58 μM against A549 cells, respectively, with selectivity over other cell lines [1]. CAS 950301-13-0 contains the 4-fluorophenyl group at the N7 position, which is projected to confer a similar A549-selective antiproliferative profile.

Antiproliferative activity A549 cell line Lung cancer

Physicochemical Profile: Optimized LogP and Molecular Weight for Type II c-Met Inhibitor Drug-Likeness

The target compound has a calculated logP of 3.56 and a molecular weight of 348.38 g/mol [1]. This places it within the optimal range for type II c-Met inhibitors, which typically require higher lipophilicity (logP > 3) to engage the allosteric hydrophobic pocket [2]. Compared to the clinical type II inhibitor cabozantinib (MW 501.3, logP ~ 4.5), CAS 950301-13-0 has a significantly lower molecular weight, which may translate to improved solubility and permeability. In contrast, more polar analogs in the series with logP < 2 showed reduced cellular activity due to poor membrane penetration [2].

Physicochemical properties Drug-likeness logP

Synthetic Accessibility: A Robust 5-Step Route Yielding a Single Regioisomer for Reproducible Research Supply

The 5-methylpyrazolo[1,5-a]pyrimidine core of CAS 950301-13-0 is constructed via a regioselective cyclization of 3-aminopyrazole with ethyl acetoacetate, followed by chlorination and sequential nucleophilic aromatic substitution to install the N7-(4-fluorophenyl) and C2-(2-methoxyphenyl) groups [1]. Each intermediate in this 5-step synthetic sequence has been structurally confirmed by 1H NMR, 13C NMR, and HRMS [1]. This well-characterized route ensures high regioisomeric purity, a critical factor for biological reproducibility. In contrast, alternative 7-aminopyrazolo[1,5-a]pyrimidines substituted with bulkier or more polar amines often require lengthier synthetic routes with lower overall yields [1].

Synthetic chemistry Regioselectivity Research supply

Best Research and Industrial Application Scenarios for N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950301-13-0)


Hit-to-Lead Optimization for Selective Type II c-Met Inhibitors in Non-Small Cell Lung Cancer

Based on the established SAR where p-fluorophenyl-substituted analogs exhibit selective cytotoxicity toward A549 cells (IC50 values in the 20–25 μM range) [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting c-Met-driven non-small cell lung cancer. The 4-fluorophenyl group provides a validated hydrophobic anchor for the allosteric pocket, while the 2-methoxyphenyl group at C2 offers a vector for further optimization to enhance potency and selectivity. Researchers can use this compound to probe the DFG-out conformation of c-Met and to benchmark new analogs against the reported IC50 of 5.17–5.62 nM for the most potent series members [1].

Chemical Probe for Investigating the Role of c-Met Allosteric Pocket Interactions in Kinase Selectivity

The compound's unique substitution pattern—differing from both the clinical cabozantinib and the advanced lead foretinib—makes it a valuable chemical probe for dissecting the contribution of the 'Block A' hydrophobic pocket to kinase selectivity. Its predicted engagement of Phe1134, Leu1195, and Phe1200 can be studied through site-directed mutagenesis and cellular thermal shift assays (CETSA) [1]. The absence of a quinoline or pyridine 'Block D' group, which is present in many clinical c-Met inhibitors, reduces polypharmacology risks, allowing cleaner target engagement studies [1].

In Vivo Pharmacokinetic and Tolerability Studies Enabled by Favorable Physicochemical Properties

With a molecular weight of 348.38 g/mol and a logP of 3.56 [REFS-1, REFS-2], this compound sits in a favorable drug-like space that predicts good oral absorption and manageable clearance. It can serve as a lead scaffold for in vivo pharmacokinetic profiling in rodent models, particularly to assess the correlation between logP and oral bioavailability within the pyrazolo[1,5-a]pyrimidine class. The reported low hepatotoxicity of related analogs in this series [2] further supports its use in repeat-dose tolerability studies.

Comparative Oncology Research: Benchmarking Against Cabozantinib and Foretinib in c-Met-Amplified Cell Lines

The compound can be used as a structurally distinct comparator to the FDA-approved type II inhibitors cabozantinib and foretinib in head-to-head cell-based assays. Its smaller size and distinct C2 substituent offer a different binding mode profile, which can help identify resistance mutations that emerge under selective pressure from each chemotype. Given that compounds 10b and 10f showed suppression abilities comparable to cabozantinib [2], this analog is expected to exhibit similar cellular potency but with a potentially orthogonal resistance profile.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.